
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanamide, featuring a methoxy group and a methyl group attached to the nitrogen atom, and a 4-methylphenyl group attached to the butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide typically involves the reaction of 4-methylphenylbutanoic acid with N-methoxy-N-methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond.
-
Step 1: Formation of 4-methylphenylbutanoyl chloride
- React 4-methylphenylbutanoic acid with thionyl chloride (SOCl2) in an inert solvent like dichloromethane.
- The reaction is typically carried out at room temperature, and the resulting 4-methylphenylbutanoyl chloride is purified by distillation.
-
Step 2: Formation of this compound
- React the purified 4-methylphenylbutanoyl chloride with N-methoxy-N-methylamine in the presence of a base such as triethylamine.
- The reaction mixture is stirred at room temperature for several hours, and the product is isolated by extraction and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group, resulting in the formation of N-methyl-4-(4-methylphenyl)butanamide.
Reduction: The amide bond can be reduced to form the corresponding amine, N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Major Products Formed
Oxidation: N-methyl-4-(4-methylphenyl)butanamide.
Reduction: N-methoxy-N-methyl-4-(4-methylphenyl)butanamine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions. Its structural features make it a candidate for investigating binding affinities and specificities.
Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biological pathways, is ongoing. Its ability to interact with biological molecules makes it a valuable tool in medicinal chemistry.
Industry: this compound is used in the production of specialty chemicals and materials. Its properties can be leveraged to create new polymers, coatings, and other industrial products.
Mecanismo De Acción
The mechanism of action of N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide involves its interaction with specific molecular targets. The methoxy and methyl groups on the nitrogen atom can participate in hydrogen bonding and hydrophobic interactions, respectively, with target proteins or enzymes. These interactions can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Methoxy-N-methyl-4-(4-methoxyphenyl)butanamide: Similar structure but with an additional methoxy group on the phenyl ring.
N-Methoxy-N-methyl-4-(4-chlorophenyl)butanamide: Similar structure but with a chlorine atom on the phenyl ring.
N-Methoxy-N-methyl-4-(4-nitrophenyl)butanamide: Similar structure but with a nitro group on the phenyl ring.
Uniqueness
N-Methoxy-N-methyl-4-(4-methylphenyl)butanamide is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall behavior in various applications.
Propiedades
Número CAS |
827345-02-8 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
N-methoxy-N-methyl-4-(4-methylphenyl)butanamide |
InChI |
InChI=1S/C13H19NO2/c1-11-7-9-12(10-8-11)5-4-6-13(15)14(2)16-3/h7-10H,4-6H2,1-3H3 |
Clave InChI |
ZCQTZHDNVGYGBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CCCC(=O)N(C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


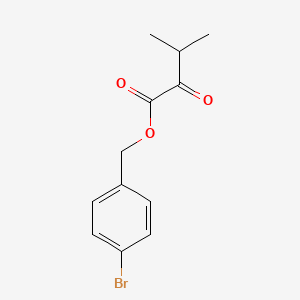
![(4R)-4-[(2R)-2-Ethoxy-2-phenylethyl]-4-methylcyclohex-2-en-1-one](/img/structure/B14203289.png)
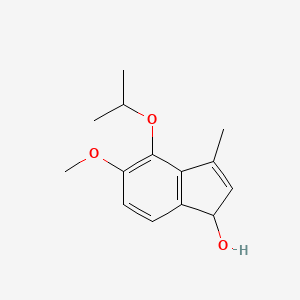
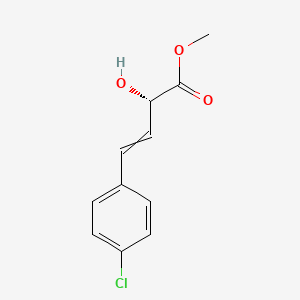
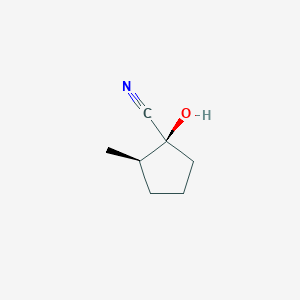
![Bis[3-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]borinic acid](/img/structure/B14203311.png)
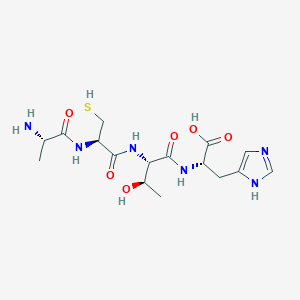
![3,5-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2-diol](/img/structure/B14203339.png)
![(3S,4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-3-ethylpentanal](/img/structure/B14203344.png)

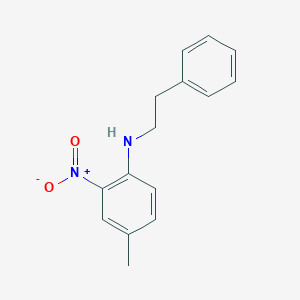
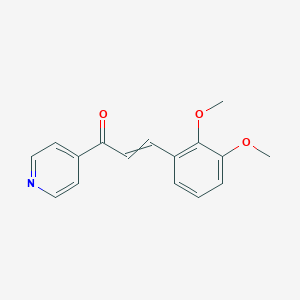
![2-[(2-Methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazole;hydrobromide](/img/structure/B14203365.png)
![1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one](/img/structure/B14203371.png)
